molecular formula C20H27N3O3 B2899048 N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1235269-35-8

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2899048
CAS No.: 1235269-35-8
M. Wt: 357.454
InChI Key: UDWJAJOVQQPBRF-UHFFFAOYSA-N
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Description

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a furan ring, and a pyridine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the piperidine and furan rings, followed by their coupling with the pyridine ring. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyridine ring can yield alcohol derivatives.

Scientific Research Applications

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with a similar piperidine structure.

    Domiphen bromide: Another compound with structural similarities, particularly in the piperidine ring.

Uniqueness

N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of the furan, piperidine, and pyridine rings, which confer distinct chemical and biological properties not found in the similar compounds .

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14-11-17(15(2)26-14)13-23-9-6-16(7-10-23)12-21-19(24)18-5-4-8-22(3)20(18)25/h4-5,8,11,16H,6-7,9-10,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWJAJOVQQPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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